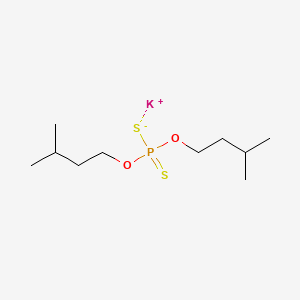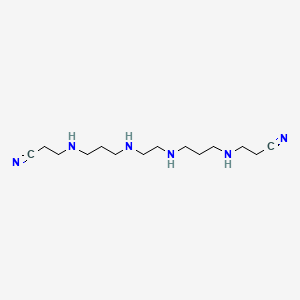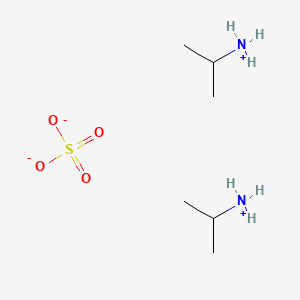
Potassium O,O'-diisopentyl dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium O,O’-diisopentyl dithiophosphate is a chemical compound with the molecular formula C10H22KO2PS2This compound is part of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the mining and lubrication industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium O,O’-diisopentyl dithiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with isopentyl alcohol in the presence of potassium hydroxide (KOH). The reaction proceeds as follows:
-
Reaction of Phosphorus Pentasulfide with Isopentyl Alcohol: : [ \text{P}_2\text{S}_5 + 4 \text{C}5\text{H}{11}\text{OH} \rightarrow 2 (\text{C}5\text{H}{11}\text{O})_2\text{P}_2\text{S}_5 + 2 \text{H}_2\text{S} ]
-
Neutralization with Potassium Hydroxide: : [ (\text{C}5\text{H}{11}\text{O})_2\text{P}2\text{S}5 + 2 \text{KOH} \rightarrow \text{C}{10}\text{H}{22}\text{KO}_2\text{PS}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of potassium O,O’-diisopentyl dithiophosphate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the molar ratios of reactants, to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium O,O’-diisopentyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiophosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted dithiophosphates .
Scientific Research Applications
Potassium O,O’-diisopentyl dithiophosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of potassium O,O’-diisopentyl dithiophosphate involves its interaction with metal ions and other molecular targets. The dithiophosphate group can chelate metal ions, forming stable complexes. This chelation process is crucial in its role as a flotation agent in the mining industry, where it helps in the selective separation of valuable minerals from ores .
Comparison with Similar Compounds
Similar Compounds
- Potassium O,O’-diethyl dithiophosphate
- Potassium O,O’-dibutyl dithiophosphate
- Potassium O,O’-diisobutyl dithiophosphate
Uniqueness
Potassium O,O’-diisopentyl dithiophosphate is unique due to its specific alkyl group (isopentyl), which imparts distinct physicochemical properties. These properties include enhanced solubility in organic solvents and improved stability under various conditions, making it particularly suitable for specific industrial applications .
Properties
CAS No. |
3338-17-8 |
|---|---|
Molecular Formula |
C10H22KO2PS2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
potassium;bis(3-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C10H23O2PS2.K/c1-9(2)5-7-11-13(14,15)12-8-6-10(3)4;/h9-10H,5-8H2,1-4H3,(H,14,15);/q;+1/p-1 |
InChI Key |
RXEZKTIBJXMTCD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOP(=S)(OCCC(C)C)[S-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















